molecular formula C9H9I B8769921 7-(Iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene CAS No. 135634-19-4

7-(Iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene

Cat. No. B8769921
M. Wt: 244.07 g/mol
InChI Key: MGIXHHGPONMWMN-UHFFFAOYSA-N
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Patent
US05134147

Procedure details

6 g of benzocyclobuten-1-ylmethyl para-toluenesulfonate (prepared according to the process described in J.A.C.S., (1975), 154, p. 347) are mixed with 6.2 g of sodium iodide in 85 ml of acetone. The reaction medium is brought to reflux for 8 hours, then introduced into 150 ml of water and extracted several times with ethyl ether. The organic phase is then washed with normal sodium thiosulfate solution, dried over anhydrous magnesium sulfate and concentrated to obtain the expected compound in the form of an oil.
Name
benzocyclobuten-1-ylmethyl para-toluenesulfonate
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step Two
Quantity
85 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(O[CH2:11][C:12]2[C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=3[CH:13]=2)(=O)=O)=CC=1.[I-:21].[Na+].O>CC(C)=O>[I:21][CH2:11][CH:12]1[C:15]2=[CH:16][CH:17]=[CH:18][CH:19]=[C:14]2[CH2:13]1 |f:1.2|

Inputs

Step One
Name
benzocyclobuten-1-ylmethyl para-toluenesulfonate
Quantity
6 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCC1=CC2=C1C=CC=C2)C
Step Two
Name
Quantity
6.2 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
85 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 8 hours
Duration
8 h
EXTRACTION
Type
EXTRACTION
Details
extracted several times with ethyl ether
WASH
Type
WASH
Details
The organic phase is then washed with normal sodium thiosulfate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ICC1CC=2C1=CC=CC2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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